![molecular formula C15H13NO4S2 B5605658 4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide](/img/structure/B5605658.png)
4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities and applications in drug design and development. Their structures can significantly influence their reactivity, physical properties, and biological activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, including sulfonamidation, amidation, and the introduction of various substituents to the benzene ring to achieve desired properties. Techniques such as direct chlorosulfonation and reactions with aminoguanidines or ethyl 2-{substituted-2-[N-(substituted)sulfamoyl]phenylthio}acetates are common methods for synthesizing these compounds (Iqbal et al., 2006).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The structure-activity relationship (SAR) studies indicate that the nature and position of these substituents significantly affect the compound's biological activities. Crystal structure analysis often reveals interesting features such as π–π interactions, hydrogen bonding, and molecular conformations that influence the compound's stability and reactivity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which allow for the synthesis of a wide range of derivatives with potential pharmacological activities. These reactions are essential for modifying the chemical structure to enhance biological activity or improve physicochemical properties (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties can be analyzed through various spectroscopic and crystallographic techniques, providing insights into the compound's stability, solubility, and potential drug-likeness (Alpaslan et al., 2012).
properties
IUPAC Name |
4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-2-10-3-6-12(7-4-10)22(18,19)16-11-5-8-13-14(9-11)21-15(17)20-13/h3-9,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMXNHRJNYFYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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